![molecular formula C19H24O3 B3937844 1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene](/img/structure/B3937844.png)
1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene
Overview
Description
1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene is an organic compound with the molecular formula C19H24O3 It is a complex ether derivative, characterized by its unique structure that includes ethoxy and ethylphenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene typically involves multi-step organic reactions. One common method is the etherification reaction, where an ethoxy group is introduced to a benzene ring through a nucleophilic substitution reaction. The process may involve the use of reagents such as sodium ethoxide and ethyl bromide under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale etherification processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The ethoxy and ethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methoxy-2-[3-(2-methylphenoxy)propoxy]benzene
- 1-Propoxy-2-[3-(2-ethylphenoxy)propoxy]benzene
- 1-Butoxy-2-[3-(2-ethylphenoxy)propoxy]benzene
Uniqueness: 1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene is unique due to its specific combination of ethoxy and ethylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-16-10-5-6-11-17(16)21-14-9-15-22-19-13-8-7-12-18(19)20-4-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNUZWZISAKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCOC2=CC=CC=C2OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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